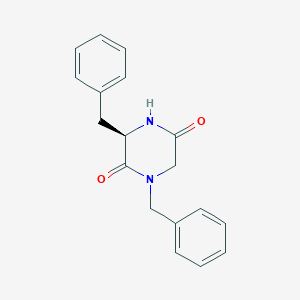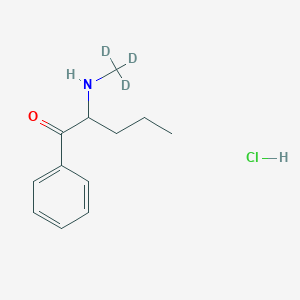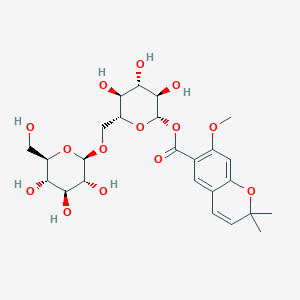
Penconazol Hydroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Penconazol Hydroxide is a triazole fungicide known for its broad-spectrum antifungal properties. It is primarily used in agriculture to control fungal diseases in crops such as grapes, apples, vegetables, and tea plants. The compound is characterized by its low toxicity, minimal residue, and environmental safety, making it a preferred choice for sustainable agriculture .
準備方法
Penconazol Hydroxide is synthesized using a series of chemical reactions involving key raw materials such as 2,4-dichlorobutyrophenone, sodium methoxide, methyl chloroacetate, methylsulfonyl chloride, and triazole. The synthetic route typically involves Darzen condensation, reduction, esterification, and synthesis using potassium borohydride . Industrial production methods focus on optimizing yield and purity while minimizing waste and environmental impact .
化学反応の分析
Penconazol Hydroxide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
科学的研究の応用
Penconazol Hydroxide has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying triazole fungicides and their interactions with various substrates.
Biology: It is used to study the effects of fungicides on plant physiology and microbial ecology.
Medicine: Research is ongoing to explore its potential as an antifungal agent in clinical settings.
Industry: It is used in the formulation of agricultural products to enhance crop protection and yield
作用機序
Penconazol Hydroxide exerts its effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. It acts as a sterol demethylation inhibitor, disrupting the formation of the cell membrane and leading to the death of the fungal cells. This mechanism makes it effective against a wide range of fungal pathogens .
類似化合物との比較
Penconazol Hydroxide is unique among triazole fungicides due to its broad-spectrum activity and low environmental impact. Similar compounds include:
Tebuconazole: Another triazole fungicide with similar antifungal properties but higher toxicity.
Propiconazole: Known for its effectiveness against a wide range of fungal diseases but with a higher environmental impact.
Flutriafol: A triazole fungicide with similar properties but less effective against certain fungal strains.
This compound stands out for its balance of efficacy, safety, and environmental sustainability, making it a valuable tool in modern agriculture.
特性
分子式 |
C13H15Cl2N3O |
|---|---|
分子量 |
300.18 g/mol |
IUPAC名 |
4-(2,4-dichlorophenyl)-5-(1,2,4-triazol-1-yl)pentan-1-ol |
InChI |
InChI=1S/C13H15Cl2N3O/c14-11-3-4-12(13(15)6-11)10(2-1-5-19)7-18-9-16-8-17-18/h3-4,6,8-10,19H,1-2,5,7H2 |
InChIキー |
MJKJNWXUOARBPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CCCO)CN2C=NC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


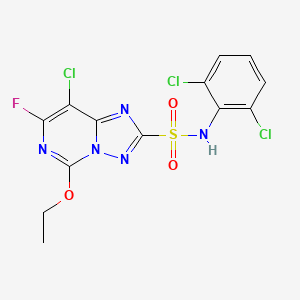

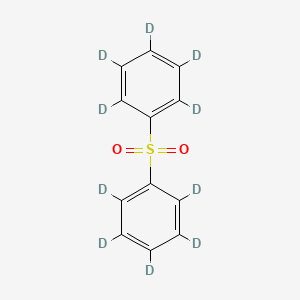
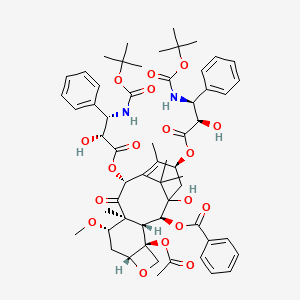
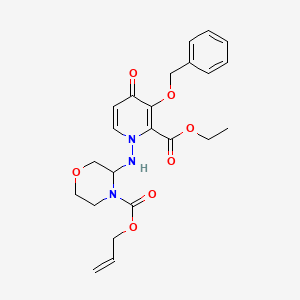
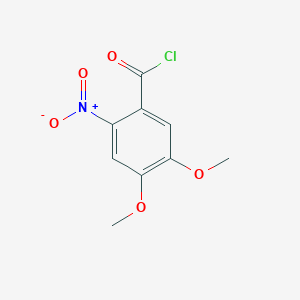


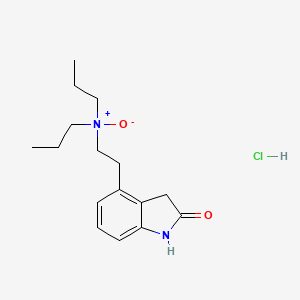
![5-(Acetylamino)-4-[(aminoiminomethyl)amino]-2,6-anhydro-3,4,5-trideoxy-7-O-ethyl-D-glycero-D-galacto-non-2-enonic Acid](/img/structure/B15292613.png)
![trideuterio(113C)methyl 2-(2-chlorophenyl)-2-(2-oxo-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-5-yl)acetate;hydrochloride](/img/structure/B15292620.png)
